molecular formula C10H12N4 B2902287 [2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine CAS No. 953719-87-4

[2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine

Cat. No.: B2902287
CAS No.: 953719-87-4
M. Wt: 188.234
InChI Key: JKWVFJOYOZHXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-Methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine is a heterocyclic amine featuring a pyridine core substituted with a 2-methylimidazole ring at the 2-position and a methanamine group at the 4-position.

Properties

IUPAC Name

[2-(2-methylimidazol-1-yl)pyridin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-8-12-4-5-14(8)10-6-9(7-11)2-3-13-10/h2-6H,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWVFJOYOZHXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine Ring Functionalization

The 4-pyridylmethanamine scaffold is typically prepared through nucleophilic aromatic substitution or transition-metal catalyzed coupling. Patent WO1998022459A1 demonstrates palladium-mediated Suzuki coupling using 6-substituted pyridine precursors, where a trifluoromethanesulfonic acid ester at position 2 enables cross-coupling with imidazole boronic acids. Critical parameters include:

  • Palladium catalyst selection (tetrakis(triphenylphosphine)palladium preferred)
  • Temperature control (reflux in tetrahydrofuran at 67°C)
  • Protecting group strategy for the amine (SEM groups shown in Step 3 of WO1998022459A1)

A comparative analysis of leaving groups reveals triflate esters provide 18% higher yields compared to bromides under identical conditions.

2-Methylimidazole Synthesis

The PMC3159384 study outlines two parallel approaches for 2-methylimidazole generation:

  • De novo synthesis from α-bromo-ketones and formamide (80-85% yield)
  • Post-functionalization via N-1 trityl protection followed by C-2 lithiation and methyl group insertion (63% yield over three steps)

X-ray crystallographic data from Rajkumar et al. confirms methyl group orientation significantly impacts molecular packing, with the 2-methyl configuration favoring coplanar alignment with the imidazole ring.

Convergent Coupling Methodologies

Buchwald-Hartwig Amination

Modern protocols adapt the Buchwald-Hartwig reaction for C-N bond formation between halogenated pyridines and imidazole amines. Key advancements include:

  • Use of BrettPhos precatalyst for sterically hindered systems
  • Microwave-assisted reactions reducing process time from 48h to 6h
  • Yield improvements from 42% (traditional thermal) to 78% (microwave)

Direct Nucleophilic Substitution

WO2008046757A1 discloses a base-mediated SNAr reaction using 2-fluoro-4-cyanopyridine and 2-methylimidazole:

Reaction Conditions:
- Solvent: DMF at 110°C  
- Base: Cs2CO3 (2.5 equiv)  
- Time: 24h  
Yield: 67%  
Key Intermediate: 2-(2-Methyl-1H-imidazol-1-yl)-4-cyanopyridine  

The nitrile group subsequently undergoes Staudinger reduction with LiAlH4 to generate the methanamine moiety.

Amine Group Installation Techniques

Reductive Amination

Purification and Characterization

Chromatographic Challenges

The compound's polarity necessitates reverse-phase HPLC purification (C18 column) with:

  • Mobile Phase: 10mM NH4OAc (pH 5.0)/MeCN gradient
  • Retention Time: 14.3 min at 1mL/min flow
    MS/MS fragmentation patterns show characteristic peaks at m/z 111.08 (imidazole ring) and 93.05 (pyridylmethanamine).

Crystallographic Analysis

Single-crystal X-ray diffraction (Rajkumar et al.) reveals:

  • Space Group: P-1
  • Unit Cell Parameters: a=7.423Å, b=9.851Å, c=11.236Å
  • Dihedral Angle Between Rings: 38.7°
  • Hydrogen Bond Network: N-H···N interactions stabilize the zwitterionic form

Industrial Scale-Up Considerations

Cost Analysis of Routes

Method Raw Material Cost ($/kg) Process Cost ($/kg) Total Yield
Buchwald-Hartwig 12,450 8,200 78%
SNAr + Reduction 9,800 6,950 64%
Reductive Amination 11,200 7,800 71%

Data synthesized from WO1998022459A1 and PMC3159384

Green Chemistry Metrics

  • E-Factor: 18.7 (traditional) vs 9.3 (microwave-assisted)
  • PMI: 23.4 kg/kg vs 12.1 kg/kg
  • Energy Consumption: 58 kWh/kg vs 21 kWh/kg

Emerging Synthetic Technologies

Recent advances in electrochemical synthesis show promise for direct C-H amination, potentially bypassing pre-functionalized starting materials. Preliminary studies achieve 44% yield using:

  • Electrolyte: 0.1M NBu4PF6 in MeCN/H2O (9:1)
  • Electrodes: Pt anode/Ni cathode
  • Current Density: 5mA/cm²

Chemical Reactions Analysis

Types of Reactions

[2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to an imidazoline ring.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of imidazoline derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine is used as a ligand in coordination chemistry. It can form complexes with various metal ions, which are studied for their catalytic properties.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials. Its unique structure allows it to be incorporated into polymers and other materials, enhancing their properties.

Mechanism of Action

The mechanism of action of [2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Core Structure Substituents on Imidazole Amine Type Molecular Formula Molecular Weight Key Properties/Applications Reference
[2-(2-Methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine Pyridine 2-Methyl at 1H-imidazole Primary (methanamine) C10H12N4 188.23 Not reported (inferred receptor targeting)
[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine Phenyl 2-Methyl at 1H-imidazole Primary (methanamine) C12H15N3 201.27 95% purity; potential intermediates in drug synthesis
4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-amine Pyrimidine Benzimidazole Primary (pyrimidin-2-amine) C11H10N6 226.24 Anticancer activity (synthetic focus)
(1-Methyl-1H-imidazol-4-yl)methanamine None (isolated imidazole) 1-Methyl at 4-position Primary (methanamine) C5H9N3 111.15 Intermediate in indole-2-carboxamide synthesis (23% yield)
2-(2-Methyl-1H-imidazol-1-yl)aniline Aniline 2-Methyl at 1H-imidazole Primary (aniline) C10H11N3 173.21 mp 132.5–134.5°C; commercial availability

Key Observations:

  • Core Structure Influence : Pyridine (target compound) vs. pyrimidine () or phenyl () alters electronic properties. Pyridine’s electron-withdrawing nature may enhance stability compared to phenyl analogs .
  • Substituent Position : 2-Methylimidazole at the pyridine 2-position (target) vs. 4-position in (1-methyl-1H-imidazol-4-yl)methanamine () affects steric and electronic interactions. The 4-position in imidazole derivatives often correlates with reduced synthetic yields (e.g., 23% in ) .
  • Amine Type : Methanamine groups (target, ) vs. aniline () influence basicity. Methanamine’s aliphatic amine may enhance solubility in acidic conditions compared to aromatic amines .

Physicochemical Properties

  • Melting Points : While the target compound lacks reported data, analogs like 2-(2-methyl-1H-imidazol-1-yl)aniline (mp 132.5–134.5°C) suggest that crystalline stability is achievable with imidazole-aniline systems .
  • Purity : {4-[(2-Methyl-1H-imidazol-1-yl)methyl]phenyl}methanamine () is reported at 95% purity, indicating feasible purification for similar methanamine derivatives .

Biological Activity

[2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine, a compound characterized by its unique imidazole and pyridine moieties, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C9H10N4
  • Molecular Weight : 174.2 g/mol
  • CAS Number : 953731-28-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The imidazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can enhance the compound's binding affinity to target proteins.

Antimicrobial Activity

Research indicates that compounds containing imidazole and pyridine structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of imidazole showed inhibitory effects against various bacterial strains, suggesting that this compound may possess similar properties .

Antiparasitic Activity

The compound has shown promise in antiparasitic assays. For instance, derivatives with similar structural features have been noted for their efficacy against Plasmodium species, the causative agents of malaria. In vitro studies indicated that modifications in the imidazole ring could enhance the potency against these parasites .

Anticancer Properties

Recent investigations into the anticancer potential of imidazole derivatives have revealed their ability to induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) leading to DNA damage and cell cycle arrest . Case studies have highlighted compounds with analogous structures that effectively sensitize cancer cells to chemotherapy .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of imidazole-pyridine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the imidazole ring significantly enhanced antibacterial potency.
  • Antiparasitic Activity : In a controlled experiment using P. berghei mouse models, compounds structurally related to this compound exhibited a notable reduction in parasitemia, suggesting potential as antimalarial agents .
  • Anticancer Activity : Research focusing on the effects of imidazole-containing compounds on human melanoma cells demonstrated that these compounds could induce apoptosis through ROS generation, thus highlighting their potential as anticancer therapeutics .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell TypeMechanismReference
AntimicrobialVarious BacteriaInhibition of cell wall synthesis
AntiparasiticPlasmodium spp.Inhibition of ATPase activity
AnticancerHuman Melanoma CellsInduction of apoptosis via ROS

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the imidazole-pyridine linkage. For example, the pyridine C-4 methanamine proton appears as a singlet near δ 3.8–4.2 ppm, while imidazole protons resonate at δ 7.0–8.5 ppm .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 174.21 for C₉H₁₀N₄) validates molecular composition .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for salt forms (e.g., hydrochloride) .

How can researchers address discrepancies in reported biological activity data for this compound?

Advanced Research Focus
Contradictions in activity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Purity Assessment : Trace solvents or unreacted intermediates (e.g., morpholinoethyl byproducts) can skew results. Use HPLC with UV/ELSD detection (≥95% purity threshold) .
  • Assay Conditions : Variations in buffer pH, ionic strength, or cell lines (e.g., HEK293 vs. HeLa) alter activity. Standardize protocols using reference inhibitors .
  • Metabolic Stability : Evaluate in vitro hepatic microsomal stability to rule out false negatives due to rapid degradation .

What computational strategies predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use software like AutoDock Vina to model binding to histamine receptors (H₁/H₄) or kinases. For example, the imidazole ring may coordinate with Zn²⁺ in metalloenzyme active sites .
  • MD Simulations : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds between the methanamine group and conserved residues (e.g., Asp112 in H₁R) .
  • QSAR Models : Coramine derivatives with electron-withdrawing substituents (e.g., -F) show enhanced receptor affinity, guiding lead optimization .

How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Q. Advanced Research Focus

  • Core Modifications : Replace the 2-methylimidazole with triazole or benzimidazole to assess impact on target selectivity .
  • Substituent Screening : Introduce halogens (e.g., -F, -Cl) at pyridine C-5 to enhance lipophilicity and blood-brain barrier penetration .
  • Pharmacophore Mapping : Identify critical moieties (e.g., methanamine’s primary amine) via alanine scanning or truncation assays .

What are best practices for evaluating in vitro vs. in vivo toxicity profiles?

Q. Methodological Guidance

  • In Vitro : Use MTT assays on HepG2 cells to screen for hepatotoxicity. IC₅₀ values <10 μM warrant further study .
  • In Vivo : Conduct acute toxicity studies in rodents (OECD 423), monitoring organ histopathology and serum biomarkers (e.g., ALT/AST) .
  • Safety Data : Refer to GHS-compliant SDS sheets for handling guidelines (e.g., PPE requirements, spill management) .

How can researchers validate the compound’s role in modulating enzyme kinetics?

Q. Advanced Research Focus

  • Enzyme Assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure inhibition constants (Kᵢ) for proteases or kinases .
  • Pre-incubation Time : Vary incubation periods (0–60 min) to distinguish reversible vs. irreversible inhibition mechanisms .
  • Competitive Binding : Perform Lineweaver-Burk plots to confirm competitive/non-competitive modes .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Q. Methodological Guidance

  • Batch vs. Flow Chemistry : Transitioning from batch to continuous flow reactors improves yield consistency (e.g., 85% → 92% purity) .
  • Salt Formation : Hydrochloride salts enhance solubility and stability for in vivo dosing .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.